molecular formula C35H42O14 B15135923 Celangulin XIX

Celangulin XIX

Cat. No.: B15135923
M. Wt: 686.7 g/mol
InChI Key: RIOWQBKQTCGNEP-AYXGDJHISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Celangulin XIX is typically isolated from the root bark of Celastrus angulatus through a series of extraction and purification steps. The process involves the use of solvents like methanol and ethyl acetate, followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound involves the use of macroporous adsorption resin for extraction. This method enhances the yield and purity of the compound. Nuclear magnetic resonance coupling fingerprint technology is employed for quality detection, ensuring high accuracy, stability, and repeatability .

Chemical Reactions Analysis

Types of Reactions

Celangulin XIX undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ester derivatives of this compound, which have been studied for their enhanced insecticidal activities .

Scientific Research Applications

Celangulin XIX has a wide range of applications in scientific research:

    Chemistry: It serves as a lead compound for the development of new insecticides.

    Biology: The compound is used to study the biochemical pathways involved in insect metabolism.

    Medicine: Research is ongoing to explore its potential as a natural pesticide with minimal environmental impact.

    Industry: This compound is used in the formulation of eco-friendly pesticides

Mechanism of Action

Celangulin XIX exerts its insecticidal effects by targeting the H subunit of V-ATPase, an essential enzyme in insects. The compound binds to this subunit, inhibiting its activity and leading to the disruption of ion balance within the insect cells. This ultimately results in the death of the insect .

Comparison with Similar Compounds

Similar Compounds

    Celangulin V: Another sesquiterpene polyol ester from Celastrus angulatus, known for its insecticidal properties.

    Azadirachtin: A compound derived from the neem tree, also used as a natural insecticide.

    Veratramine: A plant-derived compound with insecticidal activity

Uniqueness

Celangulin XIX is unique due to its high potency and specificity against Mythimna separata. Its ability to inhibit the H subunit of V-ATPase sets it apart from other insecticides, making it a valuable compound for developing new, eco-friendly pest control methods .

Properties

Molecular Formula

C35H42O14

Molecular Weight

686.7 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate

InChI

InChI=1S/C35H42O14/c1-18(2)29(39)44-17-34-27(46-20(4)37)23(45-19(3)36)15-33(7,42)35(34)26(38)24(32(5,6)49-35)25(47-31(41)22-13-14-43-16-22)28(34)48-30(40)21-11-9-8-10-12-21/h8-14,16,18,23-28,38,42H,15,17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1

InChI Key

RIOWQBKQTCGNEP-AYXGDJHISA-N

Isomeric SMILES

CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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